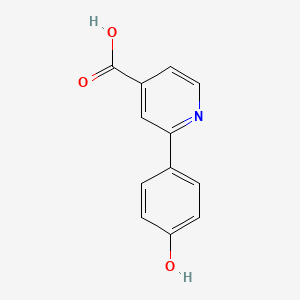
2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95%
説明
2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid (FHIA) is a novel compound with potential applications in the field of scientific research. FHIA is a derivative of isonicotinic acid, an important component of several drugs, and has been recently synthesized in a 95% purity form. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in a variety of laboratory experiments.
科学的研究の応用
2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been studied for its potential applications in scientific research. In particular, this compound has been investigated for its ability to modulate the activity of various proteins and enzymes involved in various biochemical and physiological processes. 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been shown to inhibit the activity of several enzymes, including tyrosine hydroxylase, monoamine oxidase, and acetylcholinesterase. In addition, this compound has been found to have a modulatory effect on the activity of several G-protein coupled receptors, such as the serotonin and dopamine receptors.
作用機序
The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% is not yet fully understood, however, it is believed to involve the modulation of the activity of various proteins and enzymes. 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been shown to interact with several enzymes, including tyrosine hydroxylase, monoamine oxidase, and acetylcholinesterase. In addition, this compound has been found to interact with several G-protein coupled receptors, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. This compound has been found to have an inhibitory effect on the activity of several enzymes, including tyrosine hydroxylase, monoamine oxidase, and acetylcholinesterase. In addition, this compound has been found to modulate the activity of several G-protein coupled receptors, such as the serotonin and dopamine receptors. Furthermore, 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been found to have an inhibitory effect on the activity of several ion channels, such as the Na+/K+ ATPase and the Ca2+/Na+ ATPase.
実験室実験の利点と制限
2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is available in a 95% purity form. In addition, 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been found to have a modulatory effect on the activity of several proteins and enzymes, which makes it an ideal tool for studying biochemical and physiological processes. However, this compound also has some limitations for use in laboratory experiments. For example, the mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% is not yet fully understood and further research is needed to elucidate its effects. In addition, 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has been found to have an inhibitory effect on the activity of several enzymes, which could potentially limit its use in certain experiments.
将来の方向性
2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% has potential applications in a variety of scientific research areas. Further research is needed to elucidate the mechanism of action of this compound and its effects on biochemical and physiological processes. In addition, further research is needed to investigate the potential applications of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% in a variety of laboratory experiments. It is also important to explore the potential therapeutic applications of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95%, such as its use as a novel drug for the treatment of various diseases. Finally, it is important to investigate the potential adverse effects of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95%, such as its potential to cause toxicity or other side effects.
合成法
2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95% is synthesized by a two-step process involving the reaction of isonicotinic acid with 3-fluoro-4-hydroxybenzaldehyde. First, the isonicotinic acid is reacted with the 3-fluoro-4-hydroxybenzaldehyde in the presence of a base catalyst, such as sodium hydroxide, to form a Schiff base. This reaction is followed by the condensation of the Schiff base with sodium nitrite to form the desired 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid, 95%. The final product is obtained in a 95% purity form.
特性
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7(1-2-11(9)15)10-6-8(12(16)17)3-4-14-10/h1-6,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGLWTZGIIXDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695510 | |
| Record name | 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid | |
CAS RN |
1261889-88-6 | |
| Record name | 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















